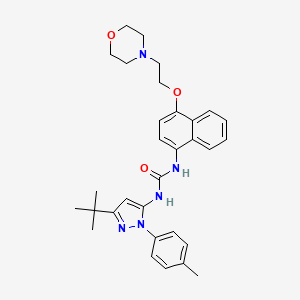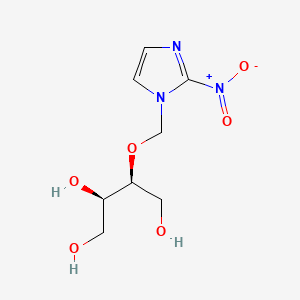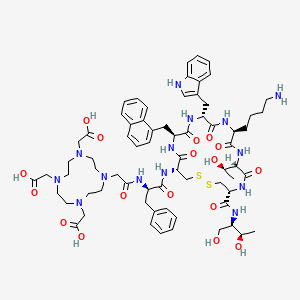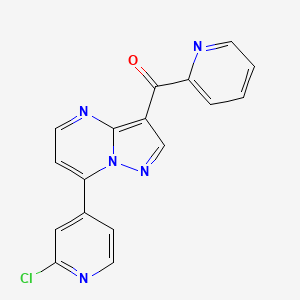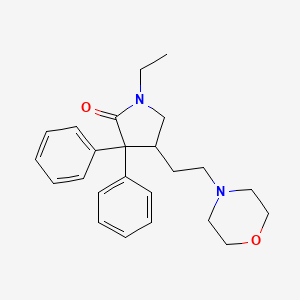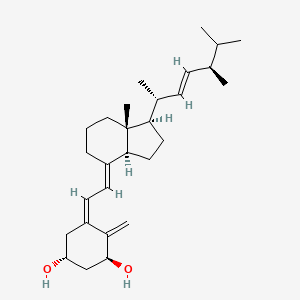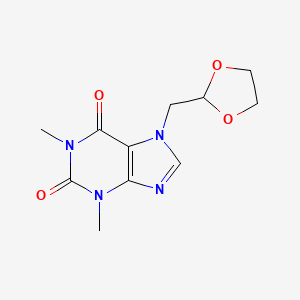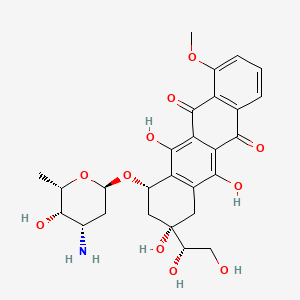
二(N-琥珀酰亚胺基)戊二酸
描述
Di(N-succinimidyl) glutarate, also known as DSG, is a simple homobifunctional crosslinker . It is based on the amine-reactive N-hydroxysuccinimidyl (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm . DSG is used for crosslinking molecules that have an amine moiety . It is cell membrane-permeable , which allows for the creation of crosslinks for membrane proteins and cytosolic proteins .
Molecular Structure Analysis
DSG has an empirical formula of C13H14N2O8 . It is based on the amine-reactive N-hydroxysuccinimide (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm .Chemical Reactions Analysis
DSG is an amine-reactive homobifunctional crosslinker . It is commonly used to create a covalent bond between two interacting proteins . The NHS ester groups at both ends of DSG react with primary amines on the N-termini of peptides and the ε-amine of lysine residues, forming a stable, covalent amide bond .Physical And Chemical Properties Analysis
DSG is a white solid with a molecular weight of 326.26 g/mol . It is water-insoluble and should be dissolved in an organic solvent, such as DMF or DMSO, before being added to an aqueous crosslinking reaction .科学研究应用
Crosslinking of Molecules with Amine Groups
Di(N-succinimidyl) glutarate is widely used for crosslinking molecules that contain amine groups. This application is crucial in studying protein-protein interactions and protein conformational changes .
Cell Membrane-Permeable Crosslinking
Due to its cell membrane permeability, Di(N-succinimidyl) glutarate is utilized in cellular studies to crosslink intracellular proteins without disrupting the cell membrane integrity .
Chromatin Immunoprecipitation (ChIP) Assays
In ChIP assays, Di(N-succinimidyl) glutarate is used to determine DNA-protein binding interactions, which is essential for understanding gene regulation mechanisms .
Isolation of Insulin Receptor
It serves as a homobifunctional cross-linking reagent for the isolation of specific receptors such as the insulin receptor, aiding in receptor-ligand studies .
Solubility Properties
Di(N-succinimidyl) glutarate’s solubility in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF), and partial solubility in water, make it versatile for various experimental conditions .
Conjugation of Radiolabeled Ligands
This compound is often used for conjugating radiolabeled ligands to cell-surface receptors, which is significant in tracking and imaging studies .
作用机制
Target of Action
Di(N-succinimidyl) Glutarate (DSG) is a homobifunctional crosslinker that primarily targets primary amines, such as those found in lysine residues of proteins . These primary amines are abundant in proteins, making them a key target for DSG.
Mode of Action
DSG operates by forming covalent bonds between primary amines . This interaction is facilitated by the amine-reactive N-hydroxysuccinimide (NHS) ester group present at both ends of DSG . The formation of these bonds leads to the creation of stable protein complexes .
Biochemical Pathways
The primary biochemical pathway affected by DSG involves protein-protein interactions. By crosslinking primary amines in proteins, DSG can alter the structure and function of these proteins, potentially affecting various biochemical pathways depending on the specific proteins involved .
Pharmacokinetics
It is known that dsg is cell membrane-permeable , which allows it to enter cells and interact with intracellular proteins. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of DSG’s action is the formation of stable protein complexes . This can have various molecular and cellular effects, depending on the specific proteins that are crosslinked. For example, DSG is used in Chromatin Immunoprecipitation (ChIP) assays to determine DNA-protein binding interactions .
Action Environment
The action of DSG can be influenced by various environmental factors. For instance, DSG is water-insoluble and must be dissolved in an organic solvent, such as DMSO or DMF, before it can be added to an aqueous crosslinking reaction . Therefore, the choice of solvent can affect DSG’s action, efficacy, and stability. Additionally, the presence of other compounds in the reaction environment could potentially interfere with DSG’s ability to crosslink proteins.
安全和危害
未来方向
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQHREYHFRFJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403242 | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl glutarate | |
CAS RN |
79642-50-5 | |
| Record name | Disuccinimidyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
